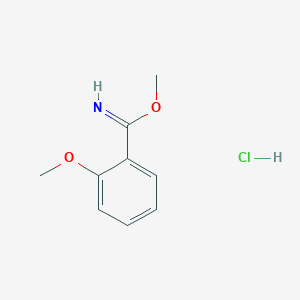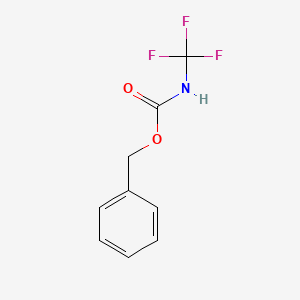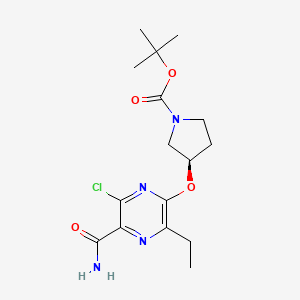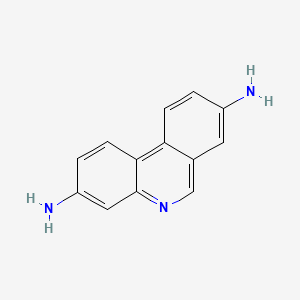
3,8-Phenanthridinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Phenanthridinediamine, also known as 6-Phenyl-3,8-phenanthridinediamine, is an organic compound with the molecular formula C19H15N3. It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Phenanthridinediamine typically involves the reaction of phenanthridine derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 6-phenylphenanthridine with ammonia or primary amines in the presence of a catalyst. The reaction is usually carried out at elevated temperatures and may require the use of solvents such as chloroform, dichloromethane, or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
3,8-Phenanthridinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted phenanthridine compounds .
Aplicaciones Científicas De Investigación
Chemistry: It is used in the synthesis of rigid polyamides and other polymers.
Biology: The compound has been investigated for its ability to bind to DNA, making it useful in studying DNA interactions and as a potential therapeutic agent.
Medicine: Research has shown that 3,8-Phenanthridinediamine possesses anti-tumor and anti-viral properties, making it a candidate for drug development.
Industry: It is used in the production of photonic and optical materials.
Mecanismo De Acción
The mechanism of action of 3,8-Phenanthridinediamine involves its ability to bind to DNA through non-specific interactions along the DNA exterior. This binding can interfere with DNA replication and transcription processes, leading to its anti-tumor and anti-viral effects. The compound’s interaction with DNA is primarily driven by dispersion energy and molecular recognition .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridine: The parent compound of 3,8-Phenanthridinediamine, known for its use in the synthesis of various derivatives.
Acridine: Another nitrogen-containing heterocyclic compound with similar DNA-binding properties.
Phenanthroline: A related compound used in coordination chemistry and as a ligand in metal complexes.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its binding affinity to DNA and its potential therapeutic properties. Its ability to form rigid polyamides also sets it apart from other similar compounds .
Propiedades
Número CAS |
62895-36-7 |
|---|---|
Fórmula molecular |
C13H11N3 |
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
phenanthridine-3,8-diamine |
InChI |
InChI=1S/C13H11N3/c14-9-1-3-11-8(5-9)7-16-13-6-10(15)2-4-12(11)13/h1-7H,14-15H2 |
Clave InChI |
VCMXTRFQUNHTFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C=CC(=CC3=NC=C2C=C1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


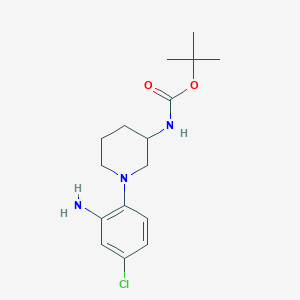
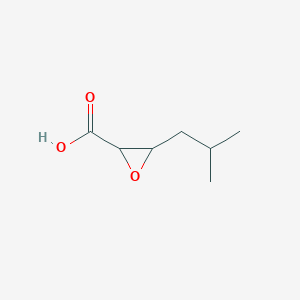
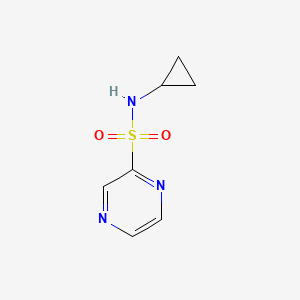


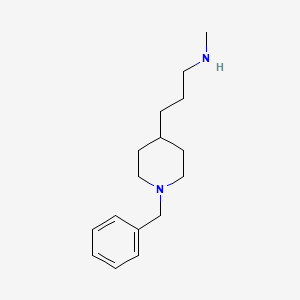
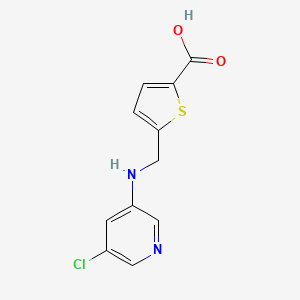
![N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide](/img/structure/B13969890.png)

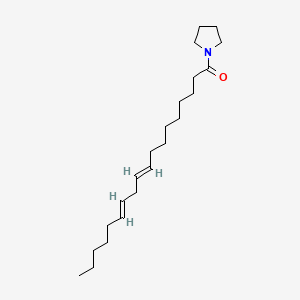
![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
